molecular formula C16H28N4OS B6538037 N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021214-66-3

N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No.: B6538037
CAS No.: 1021214-66-3
M. Wt: 324.5 g/mol
InChI Key: BCDMINUJGPWGLH-UHFFFAOYSA-N
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Description

N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a synthetic organic compound featuring a pyridazine core substituted with a sulfanyl-linked bis(propan-2-yl)aminoethyl group and a 2-methylpropanamide moiety.

Properties

IUPAC Name

N-[6-[2-[di(propan-2-yl)amino]ethylsulfanyl]pyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4OS/c1-11(2)16(21)17-14-7-8-15(19-18-14)22-10-9-20(12(3)4)13(5)6/h7-8,11-13H,9-10H2,1-6H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDMINUJGPWGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCCN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide typically involves multi-step reactions:

  • Formation of Pyridazine Core: : Initial formation of the pyridazine ring from readily available starting materials like hydrazine derivatives and 1,3-diketones.

  • Introduction of the Thioether Group: : Sulfanyl group is introduced via nucleophilic substitution reactions.

  • Amidation: : Introduction of the 2-methylpropanamide group is achieved through amidation reactions involving acyl chlorides and amines.

  • Final Modifications: : Final step involves incorporation of bis(propan-2-yl)aminoethyl group, likely through reductive amination reactions.

Industrial Production Methods

In an industrial setting, large-scale synthesis may involve:

  • Optimization of Yield: : Fine-tuning reaction conditions such as temperature, pressure, and use of catalysts.

  • Continuous Flow Reactors: : Utilized for efficiency and better control over reaction conditions.

  • Purification: : Use of chromatographic techniques and crystallization for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide can undergo various chemical reactions:

  • Oxidation: : Transformation of thioether to sulfoxide or sulfone.

  • Reduction: : Reductive cleavage of the thioether linkage.

  • Substitution: : Electrophilic or nucleophilic substitutions at the pyridazine core.

Common Reagents and Conditions

  • Oxidation: : Use of peroxides or oxygen in the presence of catalysts.

  • Reduction: : Hydrogen gas with catalysts like palladium on carbon.

  • Substitution: : Halogenating agents or alkylating agents under anhydrous conditions.

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Corresponding amines and alkanes.

  • Substitution Products: : Halo derivatives or alkylated products.

Scientific Research Applications

Chemistry

Used as an intermediate in the synthesis of complex molecules, aiding in the development of new reactions and methodologies.

Biology

Explored for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine

Investigated as a potential therapeutic agent in treating diseases like cancer, owing to its unique structural attributes.

Industry

Applications in material science for developing new materials with specialized properties.

Mechanism of Action

N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide exerts its effects through:

  • Interaction with Enzymes: : Inhibits specific enzymes by binding to their active sites.

  • Receptor Modulation: : Acts on certain receptors, altering their signaling pathways.

  • Pathways Involved: : Involves pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural and Methodological Context

The determination of this compound’s crystal structure (if available) would likely involve tools such as SHELXL for refinement and CCP4 -suite programs for macromolecular crystallography workflows . For example:

  • SHELXL is critical for small-molecule refinement, offering precision in handling bond lengths, angles, and thermal parameters .
  • CCP4 supports macromolecular structure determination, though this compound’s small-molecule nature may limit direct relevance .

Comparison with Similar Compounds

While the provided evidence lacks direct data on analogous compounds, a hypothetical comparison framework can be inferred based on structural analogs and computational methodologies:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Refinement Tools Used Notable Properties (Hypothetical)
N-[6-({2-[bis(propan-2-yl)amino]ethyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide Pyridazine Sulfanyl, bis(propan-2-yl)aminoethyl, amide SHELXL Potential kinase inhibition
Pyridazine-3-carboxamide derivatives Pyridazine Carboxamide, alkyl chains SHELXTL Documented EGFR inhibition
Thioether-linked pyridazine compounds Pyridazine Thioether, tertiary amines CCP4 Solubility-enhanced analogs

Notes:

  • Sulfanyl vs. Thioether : The sulfanyl group in the target compound may confer distinct electronic effects compared to bulkier thioether derivatives, influencing binding affinity .
  • Amide Functionality : The 2-methylpropanamide group could stabilize hydrogen-bonding interactions in enzyme active sites, akin to kinase inhibitors like imatinib .

Research Findings and Limitations

Key Insights :

  • Computational Refinement : The use of SHELXL ensures high accuracy in structural parameters (e.g., bond lengths ±0.001 Å), critical for structure-activity relationship (SAR) studies .
  • Synthetic Challenges : The compound’s tertiary amine and sulfanyl groups may complicate synthesis, requiring optimized protecting-group strategies.

Data Gaps :

  • No experimental data (e.g., IC₅₀, solubility) are provided in the evidence, limiting pharmacological comparisons.
  • Structural analogs referenced in Table 1 are hypothetical; actual data would require consultation of specialized databases (e.g., PubChem, ChEMBL).

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